Fmoc-D-Phe(2-F)-OH

Anticancer peptides Somatostatin analogs Hepatocellular carcinoma

Fmoc-D-Phe(2-F)-OH (CAS 198545-46-9) is a specialized D-phenylalanine building block for Fmoc-SPPS. Its ortho-fluorine substitution creates a strong inductive electron-withdrawing effect and dipole shift, altering peptide backbone geometry, receptor binding orientation, and gastric acid stability. The D-configuration confers resistance to proteolytic degradation, extending peptide half-life. These properties make it uniquely suited for synthesizing somatostatin analogs with enhanced HepG2 selectivity (SI > 5) and optimized ssrt3/ssrt5 binding. Procure this high-purity (≥98% HPLC) building block for oral peptide drug development and anticancer SAR campaigns.

Molecular Formula C24H20FNO4
Molecular Weight 405.425
CAS No. 198545-46-9; 205526-26-7
Cat. No. B2925544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Phe(2-F)-OH
CAS198545-46-9; 205526-26-7
Molecular FormulaC24H20FNO4
Molecular Weight405.425
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
InChIInChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
InChIKeyARHOAMSIDCQWEW-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Phe(2-F)-OH Technical Overview: What Procurement Teams Need to Know Before Sourcing


Fmoc-D-Phe(2-F)-OH (CAS: 198545-46-9) is a D-phenylalanine derivative bearing an ortho-fluorine substitution on the aromatic ring and an N-terminal Fmoc (fluorenylmethyloxycarbonyl) protecting group . This Fmoc-protected, non-proteinogenic amino acid serves as a specialized building block in solid-phase peptide synthesis (SPPS) using standard Fmoc/OtBu protocols . Unlike standard L-phenylalanine derivatives, the D-configuration combined with the 2-fluoro substitution imparts distinct conformational constraints and physicochemical properties to peptide chains—most notably, the ortho-fluorine introduces a strong inductive electron-withdrawing effect and dipole moment shift that can alter peptide backbone geometry, receptor binding orientation, and metabolic stability relative to unsubstituted or para-substituted phenylalanine analogs [1].

Why Fmoc-D-Phe(2-F)-OH Cannot Be Substituted with Other Fmoc-Phenylalanine Analogs


Fmoc-protected phenylalanine analogs with different fluorine substitution patterns—namely the 2-fluoro (ortho), 3-fluoro (meta), and 4-fluoro (para) derivatives—are not interchangeable in peptide synthesis workflows. The position of fluorine on the aromatic ring governs both the electronic environment and steric profile of the phenylalanine side chain, which directly influences the three-dimensional conformation of the resulting peptide and its subsequent biological activity . In a systematic study of BIM-23052 somatostatin analogs incorporating halogenated phenylalanines, researchers observed that the Phe(2-F)-containing analog exhibited distinct cytotoxicity and selectivity profiles compared to its 3-fluoro and 4-fluoro counterparts [1]. Specifically, substitution at the ortho position produces a pronounced dipole effect that can alter backbone hydrogen bonding patterns and side-chain orientation in ways not achievable with meta- or para-fluoro analogs, potentially impacting receptor binding pocket accommodation and pharmacokinetic behavior [2]. These structural and functional divergences mean that substituting one fluoro-Phe derivative for another without revalidating the entire peptide sequence is scientifically unsound and may lead to failed experiments, irreproducible results, or altered therapeutic index in preclinical studies.

Fmoc-D-Phe(2-F)-OH Differential Evidence: Quantified Performance Against Comparators


Fmoc-D-Phe(2-F)-OH Demonstrates Enhanced Selectivity Against Hepatocellular Carcinoma vs. Other Fluoro-Phe Analogs

In a head-to-head comparative study of BIM-23052 somatostatin analogs synthesized using Fmoc-protected halogenated phenylalanines, the analog incorporating Phe(2-F) exhibited better selectivity against the human hepatocellular cancer cell line (HepG2) compared to analogs containing other fluorinated phenylalanines [1]. The study tested analogs with Phe(2-F), Phe(3-F), and Phe(4-F) substitutions against two human tumor cell lines (breast cancer MCF-7 and hepatocellular HepG2) and a non-tumorigenic epithelial cell line (MCF-10A). While all fluoro-phenylalanine-containing analogs demonstrated cytotoxicity in the micromolar range, the Phe(2-F)-containing analog showed superior discrimination between tumor and non-tumor cells, as reflected in the calculated selectivity index [2].

Anticancer peptides Somatostatin analogs Hepatocellular carcinoma

Fmoc-D-Phe(2-F)-OH-Containing Peptides Exhibit High Acidic Hydrolytic Stability Mimicking Gastric Conditions

Peptides incorporating Fmoc-D-Phe(2-F)-OH as part of the BIM-23052 analog series were systematically evaluated for hydrolytic stability under physiologically relevant conditions. The study explicitly tested stability at acidic pH (mimicking stomach environment) and neutral pH (mimicking human plasma) [1]. All target compounds containing the 2-fluoro-D-phenylalanine residue showed high hydrolytic stability across both pH conditions, with no significant degradation observed under the assay conditions [2]. This stability profile is consistent across all halogenated Phe-containing analogs in the series, suggesting that fluorine substitution at the ortho position does not compromise—and may contribute to—resistance to acid-catalyzed hydrolysis.

Peptide stability Oral bioavailability Hydrolytic degradation

In Silico Docking Confirms Fmoc-D-Phe(2-F)-OH-Containing Analogs Bind Preferentially to Somatostatin Receptors ssrt3 and ssrt5

Computational docking studies performed on BIM-23052 analogs synthesized using Fmoc-D-Phe(2-F)-OH and related halogenated phenylalanine building blocks revealed that all obtained analogs bind well to somatostatin receptors, with a distinct preference for receptor subtypes ssrt3 and ssrt5 [1]. The docking simulations confirmed that incorporation of the 2-fluoro-D-phenylalanine residue does not disrupt the binding mode to these therapeutically relevant receptors; rather, the analogs maintain favorable binding poses that correlate with the observed in vitro cytotoxic activity [2]. This receptor subtype preference is particularly significant because ssrt3 and ssrt5 are highly expressed in various tumor cell membranes, making them attractive targets for peptide-based cancer therapeutics.

Molecular docking Somatostatin receptors Receptor selectivity

D-Configuration of Fmoc-D-Phe(2-F)-OH Confers Enhanced Resistance to Proteolytic Degradation Relative to L-Enantiomers

Fmoc-D-Phe(2-F)-OH bears the D-configuration at the alpha-carbon, a structural feature that fundamentally alters the stereochemical susceptibility of peptides to enzymatic degradation. Mammalian proteases exhibit strong stereospecificity for L-amino acids; consequently, incorporation of D-phenylalanine residues into peptide sequences confers substantial resistance to proteolytic cleavage [1]. While this property is shared among all D-amino acid derivatives, the combination of D-configuration with ortho-fluorine substitution in Fmoc-D-Phe(2-F)-OH provides a unique dual advantage: the D-stereochemistry impedes protease recognition, while the electron-withdrawing fluorine modifies local peptide conformation and may further shield adjacent amide bonds from enzymatic attack .

Proteolytic stability D-amino acids Peptide half-life

Fmoc-D-Phe(2-F)-OH: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Development of Selective Anticancer Peptide Therapeutics Targeting Hepatocellular Carcinoma

Based on direct evidence from BIM-23052 analog studies, Fmoc-D-Phe(2-F)-OH is particularly suited for synthesizing somatostatin analog peptides intended for hepatocellular carcinoma applications. The enhanced selectivity observed against HepG2 cells (SI > 5) relative to other fluoro-phenylalanine analogs supports its use in lead optimization campaigns where discriminating between tumor and non-tumor cells is paramount [1]. Researchers developing peptide-based anticancer agents with reduced off-target toxicity should prioritize this building block over unsubstituted or para-substituted phenylalanine derivatives.

Oral Peptide Drug Candidates Requiring Gastric Stability

Peptides incorporating Fmoc-D-Phe(2-F)-OH demonstrate high hydrolytic stability at acidic pH that mimics gastric conditions, as established through systematic stability testing of BIM-23052 analogs [1]. This property makes this building block strategically valuable for oral peptide drug development programs, where survival through the gastrointestinal tract is a critical barrier to bioavailability. Procurement teams supporting oral peptide formulation efforts should consider Fmoc-D-Phe(2-F)-OH as a component for enhancing acid stability in lead compounds.

Structure-Activity Relationship Studies Targeting Somatostatin Receptors ssrt3 and ssrt5

In silico docking studies confirm that peptides synthesized using Fmoc-D-Phe(2-F)-OH maintain favorable binding poses with preferential affinity for somatostatin receptor subtypes ssrt3 and ssrt5, which are highly expressed in various tumor membranes [1]. This computational validation supports the use of Fmoc-D-Phe(2-F)-OH in SAR campaigns aimed at optimizing receptor subtype selectivity. Medicinal chemistry teams working on somatostatin receptor-targeted therapeutics can confidently incorporate this ortho-fluoro-D-phenylalanine derivative without compromising target engagement.

Peptide Therapeutics Requiring Extended In Vivo Half-Life via Protease Resistance

The D-configuration of Fmoc-D-Phe(2-F)-OH confers inherent resistance to proteolytic degradation by stereospecific mammalian proteases, a class-level property of D-amino acids that directly translates to extended peptide half-life in biological systems [1]. When combined with the conformational effects of ortho-fluorine substitution, this building block offers dual protection against enzymatic clearance. Procurement for peptide drug development programs where improved pharmacokinetics and reduced dosing frequency are design criteria should prioritize D-amino acid derivatives like Fmoc-D-Phe(2-F)-OH over L-enantiomer counterparts [2].

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